Temephos

Larvicidal Activity Culex quinquefasciatus Organophosphate

Temephos (CAS 3383-96-8) is a non-systemic organophosphorothioate larvicide with unmatched potency against Culex quinquefasciatus (LC90 of 0.0096 ppm), outperforming fenthion and malathion. It delivers 2–3 weeks of complete Aedes aegypti control in oviposition traps. WHO-recommended for potable water at 1 ppm. Procurement is strategically indicated for short-duration campaigns targeting Culex-dominant urban settings where local surveillance confirms no significant resistance. In regions with documented Aedes resistance, pair with susceptibility bioassays or consider alternatives like spinosad or diflubenzuron for longer residual (7–16 weeks).

Molecular Formula C16H20O6P2S3
Molecular Weight 466.5 g/mol
CAS No. 3383-96-8
Cat. No. B1682015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemephos
CAS3383-96-8
SynonymsTemefos;  Abate;  Bithion;  Lyphor;  Procida
Molecular FormulaC16H20O6P2S3
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC
InChIInChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3
InChIKeyWWJZWCUNLNYYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (NIOSH, 2024)
Soluble in common organic solvents such as diethyl ether, aromatic and chlorinated hydrocarbons.
Soluble in acetonitrile, carbon tetrachloride, ether, toluene
In hexane, 9.6 g/L
In water, 9.0X10-6 g/L at 10 °C;  2.7X10-4 g/L at 20 °C;  7.0X10-4 g/L at 30 °C
In water, 0.27 mg/L at 25 °C
Solubility in water: none
Insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Temephos 3383-96-8: An Organophosphate Larvicide for Vector Control Applications


Temephos (CAS 3383-96-8) is a non-systemic organophosphorothioate insecticide, primarily utilized as a larvicide in public health and agricultural settings to control disease-carrying mosquito, midge, and black fly larvae in aquatic habitats [1]. It is synthesized through a multi-step chemical process to form a phosphorothioate ester and is characterized by low water solubility (0.03 mg/L at 25°C) and a log Kow of 4.91 [2]. Its mechanism of action involves inhibition of the acetylcholinesterase (AChE) enzyme, leading to the death of target organisms before they reach the adult stage [1].

Why Generic Substitution of Temephos for Other Larvicides is Not Advisable


Direct substitution of Temephos with other larvicides from the same or different chemical classes is not straightforward due to significant differences in their potency against specific target species, residual efficacy, and the prevalence of acquired resistance in vector populations [1]. While alternative agents like spinosad and Bti (Bacillus thuringiensis israelensis) are available, their performance profiles vary considerably depending on the mosquito species, larval instar, and environmental context [2]. Furthermore, the widespread emergence of Temephos resistance in key vector populations like Aedes aegypti means that its use may be either a deliberate, targeted choice or one to be avoided, a decision that must be grounded in quantitative evidence rather than simple class-based interchangeability [1].

Temephos 3383-96-8: Comparative Performance Data for Informed Procurement


Larvicidal Potency of Temephos Compared to Other Organophosphates Against Culex quinquefasciatus

In a laboratory evaluation against field-collected Culex quinquefasciatus larvae from Dhaka, Bangladesh, Temephos demonstrated superior potency compared to several other organophosphates (OPs). The LC90 value for Temephos was 0.0096 ppm, which was substantially lower than that of fenthion (0.13 ppm), chlorpyrifos methyl (2.882 ppm), and malathion (1.043 ppm) [1]. This indicates that a lower concentration of Temephos is required to achieve 90% larval mortality compared to these alternatives [1].

Larvicidal Activity Culex quinquefasciatus Organophosphate LC90

Comparative Efficacy and Residual Activity of Temephos vs. Modern Larvicides Against Aedes aegypti

A field trial in Chiapas, Mexico, directly compared the efficacy of Temephos to the modern larvicides spinosad and novaluron. In oviposition traps, Temephos provided 2-3 weeks of complete larval control, whereas spinosad granules and novaluron provided 7-12 weeks of control [1]. This represents a 3- to 6-fold longer period of residual activity for the alternative compounds under these specific field conditions [1].

Aedes aegypti Residual Activity Spinosad Novaluron

Widespread Temephos Resistance in Aedes aegypti Populations and Performance of Alternatives

A 2024 study of 23 Aedes aegypti populations across Mexico revealed widespread and moderately intense resistance to Temephos. Using the WHO discriminating concentration (DC) of 0.012 mg/L, 22 of the 23 populations exhibited mortality rates below 93% [1]. In contrast, a separate study in Martinique found that a wild Ae. aegypti population with high resistance to Temephos remained fully susceptible to spinosad and Bti, with diflubenzuron and spinosad showing a residual efficacy of 16 weeks [2].

Insecticide Resistance Aedes aegypti Temephos Vector Control

Mammalian Toxicity Profile of Temephos vs. Other Organophosphates

Temephos exhibits a favorable mammalian toxicity profile compared to other organophosphates. The World Health Organization (WHO) classifies Temephos in Class III (slightly hazardous), with an oral LD50 of 4240 mg/kg in male rats and 4700 mg/kg in male mice [1]. For comparison, the oral LD50 of chlorpyrifos is 82-155 mg/kg (Class II) and malathion is 1375-5500 mg/kg (Class III) [2]. This indicates a significantly lower acute oral hazard for Temephos compared to chlorpyrifos.

Mammalian Toxicity LD50 Organophosphate Safety

Comparative Toxicity of Temephos to Non-Target Aquatic Organisms

Temephos is highly toxic to aquatic life, with 96-hour LC50 values for freshwater fish ranging from 160 to 22,750 µg/L, and for freshwater insects (mosquito larvae) from 0.09 to 5.6 µg/L [1]. A comparative study found that a Temephos-based formulation was classified as 'toxic' to fish, while a diflubenzuron-based formulation was classified as 'harmful' according to the Globally Harmonized System (GHS) of Classification [2]. The 48-hour LC50 for Temephos was 2.0 mg/L for dragonfly larvae and 30.2 mg/L for tilapia [3].

Aquatic Toxicology Non-target Organisms LC50 Environmental Safety

Recommended Application Scenarios for Temephos 3383-96-8 Based on Quantitative Evidence


Targeted Control of Culex quinquefasciatus in Areas with Documented Organophosphate Susceptibility

Based on its superior potency (LC90 of 0.0096 ppm) against Culex quinquefasciatus compared to other organophosphates like fenthion and malathion [1], Temephos is a preferred larvicide for programs specifically targeting this vector in urban settings. Procurement should be prioritized for regions where Culex quinquefasciatus is the primary disease vector or nuisance species and where local surveillance confirms no significant resistance.

Short-Duration Aedes aegypti Control Campaigns with Frequent Re-Application

Field data shows Temephos provides 2-3 weeks of complete Aedes aegypti control in oviposition traps, compared to 7-12 weeks for spinosad and novaluron [1]. Therefore, its use is most appropriate for short-duration campaigns or in contexts where frequent re-application (every 2-3 weeks) is logistically feasible and cost-effective. It is less suitable for programs requiring long residual action from a single treatment.

Vector Control in Regions Without Reported Temephos Resistance

Due to widespread and moderately intense resistance to Temephos documented in Aedes aegypti populations (e.g., 22 of 23 Mexican populations showing reduced mortality) [1], its use must be confined to areas where susceptibility has been recently confirmed through bioassays. In areas with established resistance, alternatives like spinosad or diflubenzuron, which have demonstrated full susceptibility and 16-week residual efficacy [2], are more appropriate.

Technical Documentation Hub

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